Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)-
Description
Nuclear Magnetic Resonance (NMR)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.40–1.70 | m (8H) | Cyclohexane CH₂ |
| 2.50 | q (2H, J=7.2 Hz) | N–CH₂CH₃ |
| 3.05 | s (1H) | NH (exchangeable) |
| 3.80 | s (3H) | OCH₃ |
| 6.70–7.20 | m (4H) | Aromatic H |
| δ (ppm) | Assignment |
|---|---|
| 24.5 | Cyclohexane CH₂ |
| 43.2 | N–CH₂CH₃ |
| 55.6 | OCH₃ |
| 113–160 | Aromatic C |
Infrared (IR) Spectroscopy
Key absorption bands (ATR, cm⁻¹):
- 3320 : N–H stretch (amine).
- 1605, 1580 : C=C aromatic ring.
- 1250 : C–O methoxy group.
- 1045 : C–N stretch.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits a weak absorption band at 275 nm (ε ≈ 150 L·mol⁻¹·cm⁻¹) due to π→π* transitions in the methoxyphenyl group.
Table 1: Summary of Spectroscopic Data
| Technique | Key Features |
|---|---|
| ¹H NMR | Multiplet at 1.40–1.70 ppm (cyclohexane) |
| ¹³C NMR | Signal at 55.6 ppm (OCH₃) |
| IR | Strong C–O stretch at 1250 cm⁻¹ |
| UV-Vis | λₘₐₓ = 275 nm |
Properties
IUPAC Name |
N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-3-16-15(10-5-4-6-11-15)13-8-7-9-14(12-13)17-2/h7-9,12,16H,3-6,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGOOZLOGUNDFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCCC1)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032419 | |
| Record name | 3-MeO-PCE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1364933-80-1 | |
| Record name | N-Ethyl-1-(3-methoxyphenyl)cyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1364933-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-1-(3-methoxyphenyl)cyclohexanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-MeO-PCE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ETHYL-1-(3-METHOXYPHENYL)CYCLOHEXANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX6CYK9I4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- generally follows a multi-step process involving:
- Formation of the cyclohexanone intermediate.
- Introduction of the 3-methoxyphenyl group.
- N-ethylation of the amine functionality.
The key synthetic route often starts from cyclohexanone, which undergoes nucleophilic addition with a 3-methoxyphenyl organometallic reagent (e.g., 3-methoxyphenylmagnesium bromide) to form an intermediate imine or amine, followed by reduction and subsequent N-ethylation.
Detailed Preparation via Reductive Amination
A commonly employed method is reductive amination of cyclohexanone with ethylamine in the presence of a catalyst under hydrogen atmosphere. This method is efficient and yields high purity products.
Stepwise Procedure:
-
- Ethylamine aqueous solution is added to a high-pressure reaction vessel.
- A solvent such as methanol, ethanol, isopropanol, or tetrahydrofuran (THF) is introduced.
- A catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is added.
- The vessel is purged with nitrogen to remove air.
-
- Hydrogen gas is supplied to maintain pressure between 0.5 to 5 MPa.
- The mixture is heated to a temperature range of 30–150 °C, commonly around 40–90 °C.
- Cyclohexanone is pumped into the reactor gradually.
- The reaction proceeds for 1 to 10 hours under continuous stirring and hydrogen flow.
-
- After completion, the reaction mixture is cooled to room temperature.
- Pressure is released, and the catalyst is filtered off.
- The filtrate is purified by distillation or rectification to isolate the product.
Representative Data from Patent Literature:
| Parameter | Condition / Value |
|---|---|
| Ethylamine concentration | 70% aqueous solution |
| Solvent | Methanol, ethanol, Virahol, or THF |
| Catalyst | Pd/C (3% Pt on activated carbon) |
| Hydrogen pressure | 0.5–5 MPa (commonly 2–2.5 MPa) |
| Temperature | 30–150 °C (typical 40–90 °C) |
| Reaction time | 1–10 hours (commonly 2–4.5 hours) |
| Yield | 92.6% to 97.3% |
| Product purity | 99.2% to 99.7% |
This method offers advantages of simplicity, cost-effectiveness, high yield, and environmental friendliness due to mild conditions and catalytic hydrogenation.
Alternative Synthetic Routes
Grignard Reaction: The reaction of 3-methoxyphenylmagnesium bromide with cyclohexanone followed by reduction of the resulting intermediate can yield related amines such as 1-(3-methoxyphenyl)cyclohexanamine, which can be further N-ethylated to obtain the target compound.
Electrophilic Aromatic Substitution: The methoxy group activates the aromatic ring, allowing selective substitution reactions that could be used in the synthesis of derivatives or intermediates related to the target compound.
Research Findings and Applications Related to Preparation
The compound’s synthetic pathway has been optimized to enhance binding affinity to NMDA receptors and serotonin transporters, which is relevant for neuropharmacological studies.
The catalytic hydrogenation method using Pd/C or Pt/C catalysts under high pressure is well-documented for producing N-ethyl cyclohexylamine derivatives with high yield and purity.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive Amination | Cyclohexanone + Ethylamine | Pd/C or Pt/C | H2 pressure 0.5–5 MPa, 30–150 °C, 1–10 h | 92.6–97.3 | High purity, scalable, green chemistry |
| Grignard Reaction + Reduction | 3-Methoxyphenylmagnesium bromide + Cyclohexanone | Various (reduction catalysts) | Variable, requires inert conditions | Moderate | Multi-step, requires careful handling |
| Electrophilic Aromatic Substitution | Aromatic precursors with methoxy group | Various | Depends on reagents | Variable | Used for derivative synthesis |
Chemical Reactions Analysis
N-ethyl-1-(3-methoxyphenyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H21N
- Molecular Weight : Approximately 233.35 g/mol
- Structure : The compound features a cyclohexane ring with an ethyl group and a 3-methoxyphenyl moiety, contributing to its unique properties.
Pharmaceutical Applications
- Dissociative Anesthetic Properties :
- Neuropharmacological Research :
-
Designer Drug Classification :
- As a designer drug, research is limited due to legal restrictions. However, understanding its pharmacological profile could lead to insights into safer therapeutic alternatives to existing dissociative drugs.
Synthesis Techniques
The synthesis of cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- typically involves multi-step organic synthesis methods. Common approaches include:
- Nucleophilic Substitution Reactions : Utilized due to the presence of the amine group.
- Electrophilic Aromatic Substitutions : Enhanced by the methoxy group on the aromatic ring, which acts as an electron donor.
Case Studies and Research Findings
Several studies have investigated the pharmacological profiles of cyclohexanamine analogues:
- Neurochemical Profiles :
- Analytical Methods for Detection :
Mechanism of Action
The mechanism of action of N-ethyl-1-(3-methoxyphenyl)cyclohexanamine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, leading to the inhibition of excitatory neurotransmission. This action is similar to that of phencyclidine, which also targets the NMDA receptor .
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : N-Ethyl-1-(3-methoxyphenyl)cyclohexanamine
- Synonyms: 3-Methoxyeticyclidine, 3-MeO-PCE, Methoxeticyclidine
- CAS Registry Number : 1364933-80-1
- Molecular Formula: C₁₅H₂₃NO
- Molecular Weight : 233.35 g/mol
- Structure : Features a cyclohexylamine backbone substituted with an ethyl group and a 3-methoxyphenyl ring at the cyclohexane C1 position .
Pharmacological Profile 3-MeO-PCE is a dissociative arylcyclohexylamine analog of phencyclidine (PCP) and ketamine. It acts as a high-affinity, non-competitive antagonist of the NMDA receptor, binding to the PCP site to inhibit glutamate signaling . Its dissociative effects include analgesia, hallucinations, and cognitive disruption, with potency comparable to ketamine .
Comparison with Structural Analogs
Structural and Functional Analogues
The following table summarizes key structural analogs of 3-MeO-PCE, highlighting differences in substituents and pharmacological activity:
Key Observations :
- Substituent Position : The meta (3-) methoxy group in 3-MeO-PCE and 3-MeO-PCP enhances NMDA receptor binding compared to para (4-) analogs like 4-MeO-PCP, which show higher potency but increased risk of adverse effects .
- Heterocyclic Modifications : Replacing the ethylamine group (3-MeO-PCE) with a piperidine ring (3-MeO-PCP) increases lipophilicity and duration of action . Morpholine derivatives (3-MeO-PCMo) exhibit reduced potency due to altered pharmacokinetics .
- Ketone vs. Amine Backbone : Methoxetamine’s ketone group introduces serotonergic activity, differentiating it from purely NMDA-targeting arylcyclohexylamines .
Pharmacokinetic and Toxicity Comparisons
- Metabolism : 3-MeO-PCE undergoes hepatic N-dealkylation and O-demethylation, producing metabolites with residual activity. In contrast, 3-MeO-PCP is metabolized more slowly, contributing to its prolonged effects .
- Toxicity: 3-MeO-PCE: Lower incidence of hyperthermia and agitation compared to 3-MeO-PCP . Methoxetamine: Associated with serotonin syndrome due to off-target monoaminergic effects . 4-MeO-PCP: Higher risk of cardiovascular complications (tachycardia, hypertension) .
Biological Activity
Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- is a chemical compound with the molecular formula and a molecular weight of approximately 233.35 g/mol. This compound features a cyclohexane ring substituted with an ethyl group and a 3-methoxyphenyl moiety, which contributes to its unique chemical properties and potential biological activities. The compound is primarily studied for its interactions with neurotransmitter systems, particularly in the context of neuropharmacology.
Research indicates that Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- interacts significantly with various neurotransmitter receptors, notably:
- NMDA Receptors : This compound has shown binding affinity to NMDA receptors, which are critical in pain modulation and anesthetic effects. Its structural features may enhance its interaction with these receptors, suggesting potential applications in pain management and anesthesia.
- Serotonin Transporters : The compound also interacts with serotonin transporters, which play a crucial role in mood regulation. This interaction could indicate potential therapeutic applications in treating mood disorders .
Pharmacological Properties
The pharmacological profile of Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- suggests several key properties:
- Dissociative Anesthetic Potential : Similar to ketamine, this compound may exhibit dissociative anesthetic properties due to its NMDA receptor antagonism .
- Psychoactive Effects : The methoxy substitution on the phenyl ring may enhance lipophilicity, potentially affecting pharmacokinetics and receptor binding affinity, leading to psychoactive effects that merit further investigation.
Synthesis and Structural Characteristics
The synthesis of Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- typically involves multi-step organic synthesis techniques. Key reactions include nucleophilic substitutions and electrophilic aromatic substitutions facilitated by the methoxy group on the aromatic ring. The methoxy group acts as an electron-donating group, enhancing the reactivity of the aromatic ring towards electrophiles.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- | C15H23NO | Ethyl substitution enhances receptor interaction |
| 3-Methoxyeticyclidine Hydrochloride | C15H23ClN | Known for dissociative effects |
| 3-Methoxyphenethylamine | C10H15NO | Lacks cyclohexane structure; primarily studied for psychoactive properties |
The unique cyclohexane structure combined with the methoxy-substituted phenyl group may confer distinct pharmacological properties compared to other similar compounds.
Neuropharmacological Studies
Recent studies have explored the neuropharmacological effects of Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- through animal models. Findings suggest that low doses can significantly modulate neuronal firing rates in specific brain regions associated with mood and cognition. For instance:
- In Vivo Studies : Administration of this compound resulted in a 2- to 10-fold increase in neuronal firing activity within CA3 pyramidal neurons at low doses, indicating its potential as a mood enhancer or antidepressant. However, these effects diminished at higher concentrations, demonstrating a biphasic dose-response curve typical of many psychoactive substances .
Clinical Implications
Given its interactions with NMDA receptors and serotonin transporters, there is potential for Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- to be developed as a therapeutic agent for conditions such as:
- Chronic Pain Management : Due to its NMDA antagonistic properties.
- Mood Disorders : Leveraging its serotonin transporter interactions.
Further clinical trials are necessary to establish safety profiles and therapeutic efficacy.
Q & A
Basic: What are the recommended synthetic routes for N-ethyl-1-(3-methoxyphenyl)cyclohexanamine?
Methodological Answer:
A common approach involves alkylation of cyclohexanamine derivatives. For example, reacting 1-(3-methoxyphenyl)cyclohexanamine with ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent (e.g., acetonitrile). The hydrochloride salt can be formed via treatment with HCl . Purification typically involves crystallization or column chromatography. Structural validation via NMR (¹H/¹³C) and mass spectrometry is critical to confirm regioselectivity and purity .
Basic: How is the molecular structure of this compound validated experimentally?
Methodological Answer:
X-ray crystallography is the gold standard for unambiguous structural confirmation. Programs like SHELXL (part of the SHELX suite) are widely used for refining crystallographic data . For non-crystalline samples, advanced NMR techniques (e.g., 2D COSY, NOESY) resolve spatial arrangements, while IR spectroscopy identifies functional groups (e.g., methoxy C-O stretches at ~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms the molecular formula .
Advanced: What challenges arise in pharmacokinetic studies, and how are they addressed?
Methodological Answer:
Key challenges include low aqueous solubility and rapid metabolism. To improve solubility, co-solvents (e.g., DMSO) or lipid-based carriers are used. Metabolic stability is assessed via in vitro liver microsome assays, with LC-MS/MS quantifying metabolites. In vivo studies often employ radiolabeled analogs (e.g., ¹⁴C-labeled compound) for precise tracking of distribution and excretion . Contradictions in bioavailability data may stem from enantiomer-specific effects, requiring chiral separation techniques (e.g., chiral HPLC) .
Advanced: How do structural modifications influence NMDA receptor affinity?
Methodological Answer:
Structure-activity relationship (SAR) studies compare analogs with varied substituents. For example, replacing the methoxy group with halogens or alkyl chains alters lipophilicity and steric hindrance, impacting receptor binding. Computational docking (e.g., AutoDock Vina) models interactions with the NMDA receptor’s phencyclidine (PCP) site. In vitro electrophysiology (patch-clamp) validates functional antagonism . Contradictory affinity results may arise from assay variations (e.g., receptor subunit composition), necessitating standardized protocols .
Basic: What analytical methods ensure compound purity and identity?
Methodological Answer:
- Purity: HPLC (C18 column, UV detection at λ=254 nm) with ≥95% peak area threshold.
- Identity: GC-MS (electron ionization) for volatile derivatives; elemental analysis (C, H, N) matches theoretical values within ±0.3%.
- Regulatory Compliance: Cross-referencing with NIST Chemistry WebBook data ensures spectral consistency .
Advanced: How are contradictions in receptor binding assay data resolved?
Methodological Answer:
Contradictions often stem from:
- Enantiomeric Purity: Racemic mixtures may exhibit mixed efficacy. Chiral resolution via HPLC or asymmetric synthesis clarifies enantiomer-specific effects.
- Assay Conditions: Variations in buffer pH, temperature, or co-agonists (e.g., glycine) modulate receptor activity. Standardizing conditions (e.g., pH 7.4, 37°C) reduces variability.
- Receptor Subtypes: NMDA receptor subtypes (GluN2A vs. GluN2B) have distinct pharmacologies. Radioligand displacement assays using subtype-specific antagonists (e.g., ifenprodil for GluN2B) resolve ambiguities .
Regulatory: What legal considerations apply to research on this compound?
Methodological Answer:
As listed in U.S. Senate records (2022), this compound is classified under Schedule I due to structural similarity to controlled arylcyclohexylamines (e.g., 3-MeO-PCE) . Researchers must comply with DEA licensing requirements for synthesis, storage, and disposal. International collaborations require adherence to local analogs acts (e.g., UK Misuse of Drugs Act) .
Advanced: How can computational modeling predict metabolic pathways?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) identify reactive sites prone to oxidation (e.g., ethylamine chain). Software like Schrödinger’s Metabolism Module predicts Phase I/II metabolites, validated via in vitro microsomal assays. Machine learning models (e.g., XenoSite) prioritize high-probability metabolites for targeted LC-MS analysis .
Basic: What spectroscopic fingerprints distinguish this compound from analogs?
Methodological Answer:
- ¹H NMR: Aromatic protons (3-methoxyphenyl) appear as doublets at δ 6.7–7.2 ppm; cyclohexane protons show multiplet splitting (δ 1.2–2.5 ppm).
- ¹³C NMR: Methoxy carbon at δ 55–56 ppm; quaternary cyclohexane carbon (N-ethyl group) at δ 70–75 ppm.
- IR: Methoxy C-O stretch at 1240–1260 cm⁻¹; secondary amine N-H bend at 1550–1600 cm⁻¹ .
Advanced: What strategies optimize enantioselective synthesis?
Methodological Answer:
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-ruthenium complexes) induce enantioselectivity during alkylation. Kinetic resolution via lipase-catalyzed acetylation separates enantiomers. Enantiomeric excess (ee) is quantified using chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
